Bienvenue dans la boutique en ligne BenchChem!

9-Hydroxycalabaxanthone hydrate

Antimalarial drug discovery Plasmodium falciparum Xanthone SAR

9-Hydroxycalabaxanthone hydrate (CAS 35349-68-9; also designated mangostanin, xanthone I, or 9-HCX) is a C24 prenylated xanthone isolated from the pericarp, fruit, and stem bark of Garcinia mangostana L. (mangosteen).

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
Cat. No. B15499129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxycalabaxanthone hydrate
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C
InChIInChI=1S/C24H26O7/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27/h7,9-11,25-26,28H,6,8H2,1-5H3
InChIKeyBCHPGRIFQLDQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxycalabaxanthone Hydrate: A Differentiated Prenylated Xanthone for Targeted Antimalarial, PDE4, and Mitochondrial Oncology Research


9-Hydroxycalabaxanthone hydrate (CAS 35349-68-9; also designated mangostanin, xanthone I, or 9-HCX) is a C24 prenylated xanthone isolated from the pericarp, fruit, and stem bark of Garcinia mangostana L. (mangosteen) [1]. It belongs to the class of 8-prenylated xanthones and is structurally characterized by a 5,9-dihydroxy-8-methoxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one scaffold bearing a 3-methylbut-2-enyl substituent [2]. Unlike the more abundant and commercially dominant α-mangostin, 9-hydroxycalabaxanthone exhibits a distinct pharmacological fingerprint defined by its unique mitochondrial respiratory chain target (Complex III), potent phosphodiesterase 4D2 (PDE4D2) inhibition, and superior intrinsic antimalarial activity—differentiations that carry direct consequences for experimental design and compound selection in drug discovery programs [3][4].

Why 9-Hydroxycalabaxanthone Hydrate Cannot Be Replaced by α-Mangostin or Other Garcinia Xanthones


Prenylated xanthones from Garcinia mangostana are frequently treated as interchangeable in procurement decisions, yet experimental evidence demonstrates that substitution of 9-hydroxycalabaxanthone hydrate with the far more abundant α-mangostin—or with other co-occurring xanthones such as γ-mangostin or garcinone E—introduces functionally consequential divergence at the level of molecular target engagement, antimalarial potency, and mitochondrial mechanism of action. Specifically, 9-hydroxycalabaxanthone uniquely inhibits mitochondrial respiratory chain Complex III, whereas α-mangostin, γ-mangostin, and garcinone E all converge on Complex II [1]. In antimalarial assays against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) Plasmodium falciparum clones, 9-hydroxycalabaxanthone is approximately 12-fold and 8-fold more potent than α-mangostin, respectively, and exhibits synergistic—rather than indifferent or antagonistic—interactions with standard antimalarial drugs [2]. At the enzymatic level, 9-hydroxycalabaxanthone inhibits PDE4D2 with an IC50 approximately 3-fold lower than that of α-mangostin [3]. These multi-dimensional divergences mean that experimental outcomes—particularly in mitochondrial oncology, antimalarial combination therapy, and PDE4-targeted drug discovery—cannot be reproduced by simply substituting another mangosteen-derived xanthone.

9-Hydroxycalabaxanthone Hydrate: Quantified Comparative Evidence for Compound Selection


Intrinsic Antimalarial Potency: 9-Hydroxycalabaxanthone vs. α-Mangostin in P. falciparum Clones

In a direct head-to-head comparison within the same study, 9-hydroxycalabaxanthone exhibited markedly superior intrinsic antimalarial potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) Plasmodium falciparum clones relative to the co-isolated and more abundant xanthone α-mangostin. Median IC50 values for 9-hydroxycalabaxanthone were 1.5 µM (3D7) and 1.2 µM (K1), compared to 17.9 µM and 9.7 µM for α-mangostin, representing an approximate 12-fold (3D7) and 8-fold (K1) potency advantage [1]. Furthermore, combination index (CI) analysis demonstrated that 9-hydroxycalabaxanthone acts synergistically with artesunate and indifferently with mefloquine, whereas the α-mangostin-artesunate combination exhibited slight antagonism and α-mangostin-mefloquine showed indifferent interaction [1]. The 9-hydroxycalabaxanthone–α-mangostin combination itself was synergistic in both clones [1].

Antimalarial drug discovery Plasmodium falciparum Xanthone SAR

Mitochondrial Respiratory Chain Target Divergence: Complex III (9-HCX) vs. Complex II (α-Mangostin, γ-Mangostin, Garcinone E)

In a 2024 study directly comparing four prenylated xanthones from Garcinia mangostana, 9-hydroxycalabaxanthone (9-HCX) was the sole compound to inhibit mitochondrial respiratory chain Complex III, whereas α-mangostin, γ-mangostin, and garcinone E all targeted Complex II, as demonstrated in isolated mitochondria [1]. This target divergence was functionally consequential: 9-HCX induced the strongest antiproliferative and proapoptotic effects in MDA-MB-231 triple-negative breast cancer (TNBC) xenografts in vivo, in line with its higher predicted bioactivity score compared to the other prenylated xanthones [1]. In Seahorse assay analysis, 9-HCX inhibited oxidative mitochondrial respiration (OXPHOS), increased mitochondrial proton leak, and decreased ATP synthesis in MDA-MB-231 cells, leading to elevated mitochondrial superoxide levels, mitochondrial membrane permeabilization, and caspase 3/7-mediated apoptosis [1].

Mitochondrial oncology OXPHOS inhibition Triple-negative breast cancer

PDE4D2 Inhibitory Potency: 9-Hydroxycalabaxanthone vs. α-Mangostin

9-Hydroxycalabaxanthone (mangostanin) was experimentally identified as a phosphodiesterase 4 (PDE4) inhibitor, with a PDE4D2 IC50 of 420 nM (pIC50 = 6.4) in a cell-free assay [1]. By comparison, the structurally related xanthone α-mangostin—derived from the same Garcinia species—was independently characterized as a PDE4D2 inhibitor with an IC50 of 1.31 µM [2]. While these values originate from separate studies, both were obtained using recombinant PDE4D2 in cell-free enzymatic assays, permitting cross-study quantitative comparison. The approximate 3.1-fold greater potency of 9-hydroxycalabaxanthone against PDE4D2 constitutes a meaningful differentiation for medicinal chemistry programs that utilize the natural product as a starting scaffold for PDE4-targeted inhibitor development. Notably, structure-based optimization of mangostanin has already yielded synthetic derivatives with PDE4 IC50 values in the low nanomolar range (e.g., compound 18a, IC50 = 4.2 nM; compound 22d, IC50 = 3.5 nM), demonstrating the scaffold's tractability [3].

PDE4 inhibition Anti-inflammatory CNS drug discovery

Broad-Spectrum Cancer Cell Line Cytotoxicity: Pan-Cancer Activity Profile of 9-Hydroxycalabaxanthone

In a phytochemical and biological investigation across three Garcinia species, 9-hydroxycalabaxanthone was among the most broadly active compounds tested, exhibiting significant cytotoxicity against all five human cancer cell lines in the panel—HeLa S3 (cervical), Hep G2 (hepatocellular), HT-29 (colorectal), MCF-7 (breast), and KB (oral epidermoid)—with IC50 values measured by MTT assay in the range of 1.6–3.4 µM [1]. By contrast, the comparator compounds 2-deprenylrheediaxanthone B and picrorhizone F were active against only four of the five cell lines (excluding HT-29), with IC50 values spanning a wider and generally higher range of 2.2–9.4 µM [1]. While a direct head-to-head with α-mangostin in this specific five-cell-line panel is not available, cross-study reference data show that α-mangostin exhibits IC50 values in the range of approximately 12–21 µM against several of these same cell lines (e.g., HT-29 IC50 ~12.3 µM; MDA-MB-231 IC50 ~20.7 µM), suggesting a potency differential consistent with the broader pattern observed across assays [2].

Cancer cytotoxicity Multidrug resistance Natural product pharmacology

Cytoprotective Activity in Oxidative Stress Models: A Differentiated Property Absent in α-Mangostin

In contrast to the predominantly cytotoxic profile of α-mangostin and most other prenylated xanthones, 9-hydroxycalabaxanthone demonstrates a concentration-dependent cytoprotective effect. Specifically, 9-hydroxycalabaxanthone at 5–40 µM protects HaCaT human keratinocytes against hydrogen peroxide (H₂O₂)-induced cytotoxicity . This protective capacity is consistent with the compound's ability to reduce hydrogen peroxide and scavenge hydroxyl radicals, as reported in antioxidative studies . α-Mangostin, by comparison, is not associated with cytoprotective activity in the peer-reviewed literature; its documented effects on keratinocytes and other non-malignant cells are predominantly growth-inhibitory or proapoptotic at comparable concentrations. While no single study directly compares 9-hydroxycalabaxanthone and α-mangostin for cytoprotective activity, the divergent functional profiles—cytoprotection for 9-HCX versus cytotoxicity for α-mangostin—represent a class-level differentiation relevant for experimental models of oxidative tissue injury.

Cytoprotection Oxidative stress Dermatological research

9-Hydroxycalabaxanthone Hydrate: Evidence-Backed Research Application Scenarios for Scientific Procurement


Antimalarial Combination Therapy Development Against Multidrug-Resistant P. falciparum

9-Hydroxycalabaxanthone hydrate is the preferred xanthone for antimalarial drug discovery programs targeting chloroquine-resistant Plasmodium falciparum. Its intrinsic IC50 of 1.2–1.5 µM against both 3D7 and K1 clones represents a ~8–12-fold potency advantage over α-mangostin, and its demonstrated synergistic interaction with artesunate—coupled with the synergistic 9-HC + α-mangostin combination—positions it as a lead scaffold for developing combination regimens that may circumvent existing resistance mechanisms. Procurement of 9-hydroxycalabaxanthone rather than α-mangostin ensures that in vitro antimalarial screening campaigns begin from a more potent and mechanistically favorable starting point [1].

Mitochondrial Complex III-Targeted Anticancer Drug Discovery in Triple-Negative Breast Cancer

For oncology groups investigating mitochondrial respiratory chain inhibition as a therapeutic strategy, 9-hydroxycalabaxanthone is uniquely qualified among Garcinia-derived xanthones. It is the only prenylated xanthone from mangosteen demonstrated to inhibit Complex III (rather than Complex II), and it induced the strongest in vivo antiproliferative and proapoptotic effects in MDA-MB-231 TNBC xenografts. Experimental designs requiring Complex III-specific mitochondrial disruption—with attendant OXPHOS inhibition, proton leak induction, and ATP depletion—should specify 9-hydroxycalabaxanthone hydrate rather than α-mangostin, γ-mangostin, or garcinone E, all of which would produce different mitochondrial and phenotypic outcomes [2].

PDE4-Targeted Drug Discovery: Natural Product-Based Lead Optimization for Inflammatory and Fibrotic Diseases

9-Hydroxycalabaxanthone (mangostanin) has been validated as a PDE4 inhibitory scaffold through structure-based drug design programs that have yielded synthetic derivatives with low-nanomolar potency (e.g., compound 22d, PDE4 IC50 = 3.5 nM; compound 18a, PDE4 IC50 = 4.2 nM). With a native PDE4D2 IC50 of 420 nM—approximately 3-fold more potent than α-mangostin's 1.31 µM—9-hydroxycalabaxanthone provides a quantitatively superior starting point for medicinal chemistry campaigns targeting inflammatory bowel disease, idiopathic pulmonary fibrosis, or vascular dementia. Procurement of 9-hydroxycalabaxanthone hydrate for PDE4-focused programs leverages a scaffold with demonstrated tractability and a published optimization trajectory [3][4].

Oxidative Stress and Cytoprotection Research in Epithelial Cell Models

In experimental models of oxidative tissue injury—particularly those employing keratinocyte (HaCaT) or other epithelial cell systems—9-hydroxycalabaxanthone hydrate is the appropriate selection among mangosteen xanthones due to its documented cytoprotective activity at 5–40 µM against H₂O₂-induced cytotoxicity. The predominantly cytotoxic profile of α-mangostin and other prenylated xanthones would introduce confounding cell death in such models. This cytoprotective property, combined with the compound's radical-scavenging capacity, supports applications in dermatological pharmacology and oxidative stress biology where preservation of cell viability under oxidative challenge is the experimental endpoint .

Quote Request

Request a Quote for 9-Hydroxycalabaxanthone hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.